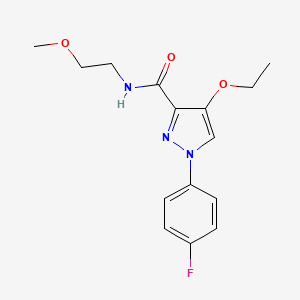

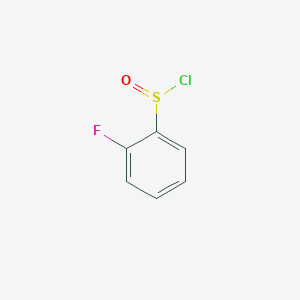

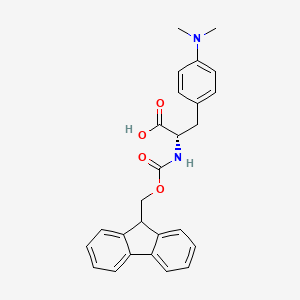

![molecular formula C20H22N4O4 B2558409 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1706101-96-3](/img/structure/B2558409.png)

3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agoniste du récepteur muscarinique

Ce composé a été identifié comme un agoniste partiel sélectif de type M1 fonctionnel avec des propriétés antagonistes dans les essais de récepteurs muscariniques M2 et M3 . Cela suggère son utilisation potentielle dans le développement de traitements pour les troubles neurologiques tels que la maladie d'Alzheimer, où les agonistes du récepteur muscarinique M1 peuvent aider à améliorer les fonctions cognitives.

Activité anticancéreuse

Des dérivés de ce composé ont montré une activité anticancéreuse significative contre un panel de lignées cellulaires cancéreuses humaines, notamment le cancer du sein, du poumon, du côlon et de l'ovaire . Cela ouvre des voies pour que le composé soit utilisé dans la synthèse de nouveaux médicaments anticancéreux, offrant potentiellement une meilleure efficacité ou des effets secondaires réduits par rapport aux traitements existants.

Études conformationnelles

La structure du composé permet une rotation libre autour de la liaison oxadiazole-azanorbornane, ce qui est une caractéristique unique qui peut être exploitée dans les études conformationnelles . Cette caractéristique pourrait être précieuse dans la conception de molécules médicamenteuses flexibles capables d'adapter leur forme pour interagir avec diverses cibles biologiques.

Synthèse de composés biologiquement actifs

La présence de la partie 1,2,4-oxadiazole est un bloc de construction bien connu dans le développement de divers composés biologiquement actifs. Elle a été utilisée dans la synthèse de composés avec des activités biologiques diverses, notamment des actions antibactériennes, antifongiques et antituberculeuses .

Agonistes des récepteurs activés par les proliférateurs de peroxysomes (PPAR)

La recherche indique que des dérivés de ce composé pourraient servir d'agonistes potentiels pour les PPARδ/β, qui sont des récepteurs impliqués dans la régulation du métabolisme, de l'inflammation et de l'homéostasie lipidique . Cette application pourrait conduire à de nouveaux traitements pour les troubles métaboliques.

Recherche sur les matériaux énergétiques

Les dérivés du composé ont été étudiés pour une utilisation dans les matériaux énergétiques à faible sensibilité mécanique et à forte production de volume de gaz lors de l'explosion . Cela suggère des applications potentielles dans le développement d'explosifs plus sûrs et plus efficaces pour des utilisations industrielles et militaires.

Mécanisme D'action

Target of Action

The primary target of the compound 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is the Fatty Acid-Binding Protein 4 (FABP4) . FABP4 is a lipid-binding protein that plays a crucial role in fatty acid metabolism in adipocytes and macrophages .

Mode of Action

The compound interacts with its target, FABP4, by binding to the protein’s active site . This interaction can alter the protein’s conformation and inhibit its function . The compound has also been shown to be a functionally selective M1 partial agonist with antagonist properties in M2 and M3 muscarinic receptor assays .

Biochemical Pathways

The compound’s interaction with FABP4 affects the lipid metabolism pathway . By inhibiting FABP4, the compound can disrupt the normal process of fatty acid uptake and transport, leading to changes in lipid metabolism . Additionally, the compound’s agonist and antagonist properties can influence the muscarinic receptor pathways .

Pharmacokinetics

The compound’s ability to bind to fabp4 suggests it may be well absorbed and distributed in the body

Result of Action

The result of the compound’s action is a disruption in lipid metabolism due to the inhibition of FABP4 . This can lead to changes in cellular lipid levels and potentially impact various biological processes that depend on these lipids . The compound’s agonist and antagonist properties on muscarinic receptors can also result in changes in neurotransmission .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the presence of other lipids or proteins in the cellular environment can affect the compound’s binding to FABP4 . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy

Analyse Biochimique

Biochemical Properties

3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a selective partial agonist for M1 muscarinic receptors while exhibiting antagonist properties for M2 and M3 muscarinic receptors . The nature of these interactions involves binding to the active sites of these receptors, leading to conformational changes that modulate their activity.

Cellular Effects

The compound This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with muscarinic receptors can alter intracellular calcium levels, impacting cell signaling pathways such as the phosphoinositide pathway . Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to muscarinic receptors, leading to either inhibition or activation of these receptors depending on the subtype . This binding results in changes in receptor conformation, which in turn affects downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in receptor sensitivity and gene expression.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating receptor activity without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including disruptions in normal cellular function and potential damage to tissues.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the organism.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. Its localization can impact its activity and interactions with other biomolecules.

Propriétés

IUPAC Name |

3-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c25-18(12-24-15-5-1-2-6-16(15)27-20(24)26)23-9-3-4-13(11-23)10-17-21-19(22-28-17)14-7-8-14/h1-2,5-6,13-14H,3-4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRYRDMBVFBLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2558326.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2558330.png)

![6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2558334.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2558335.png)

![2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride](/img/structure/B2558337.png)